molecular formula C7H5F4N B046246 3-Fluoro-2-(trifluoromethyl)aniline CAS No. 123973-22-8

3-Fluoro-2-(trifluoromethyl)aniline

Cat. No. B046246
M. Wt: 179.11 g/mol
InChI Key: SJMDWKFHBPDEQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 3-Fluoro-2-(trifluoromethyl)aniline often involves reactions that introduce fluorine or trifluoromethyl groups into the aniline framework. A novel strategy for the synthesis of poly-substituted pyridines, which may include derivatives of 3-Fluoro-2-(trifluoromethyl)aniline, relies on C-F bond breaking of the anionically activated fluoroalkyl group, indicating the complexity and innovation in synthesizing such fluorinated anilines (Chen et al., 2010).

Molecular Structure Analysis

The molecular structure of fluorinated anilines is significantly influenced by the electronegative fluorine atoms, which can affect the electron distribution and reactivity of the molecule. Vibrational analysis using Fourier Transform-Infrared and Fourier Transform-Raman techniques, along with theoretical density functional theory computations, have been utilized to study the structure and effects of substituent positions on molecules similar to 3-Fluoro-2-(trifluoromethyl)aniline (Revathi et al., 2017).

Chemical Reactions and Properties

3-Fluoro-2-(trifluoromethyl)aniline participates in various chemical reactions, including N-trifluoroethylation and O-trifluoroethylation, showcasing its reactivity and potential for functional group transformations. Such reactions have been facilitated by silver-catalyzed N-H insertions and demonstrate the molecule's utility in organic synthesis (Luo et al., 2015).

Scientific Research Applications

1. Trifluoromethylarylation of Alkenes

  • Summary of Application: This compound is used in the trifluoromethylarylation of alkenes. This process involves the use of anilines, such as 3-Fluoro-2-(trifluoromethyl)aniline, to functionalize alkenes .
  • Methods of Application: The method allows the trifluoromethylarylation of alkenes using anilines, with no need for additives, transition metals, photocatalysts or an excess of reagents . Hexafluoroisopropanol (HFIP) is used as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent .
  • Results or Outcomes: This work uncovers a new mode of reactivity that involves the use of abundant anilines as a non-prefunctionalized aromatic source and the simultaneous activation of trifluoromethyl hypervalent iodine reagent .

2. FDA-Approved Trifluoromethyl Group-Containing Drugs

  • Summary of Application: Trifluoromethyl groups, such as the one in 3-Fluoro-2-(trifluoromethyl)aniline, are found in many FDA-approved drugs .
  • Methods of Application: The trifluoromethyl group is incorporated into potential drug molecules during their synthesis .
  • Results or Outcomes: Over the past 20 years, the trifluoromethyl group has been featured in 19 FDA-approved drugs .

3. Building Block for Various Inhibitors

  • Summary of Application: This compound is a building block for various inhibitors, such as 5,6,7-Trimethoxy-N-phenyl (ethyl)-4-aminoquinazoline derivatives that have anticancer activities and N-[3-(Phenylcarbamoyl)aryl]pyrimidine-5-carboxamide that are lymphocyte-specific kinase inhibitors .
  • Methods of Application: The compound is incorporated into the synthesis of these inhibitors .
  • Results or Outcomes: The resulting inhibitors have shown potential in anticancer activities and as lymphocyte-specific kinase inhibitors .

4. General Chemical Synthesis

  • Summary of Application: This compound may be used in general chemical synthesis .
  • Methods of Application: The specific methods of application would depend on the particular synthesis being performed .
  • Results or Outcomes: The outcomes would vary based on the specific synthesis .

5. Synthesis of Fluorinated Compounds

  • Summary of Application: This compound is used in the synthesis of various fluorinated compounds . Fluorinated compounds have a wide range of applications in pharmaceuticals, agrochemicals, and materials science .
  • Methods of Application: The specific methods of application would depend on the particular synthesis being performed .
  • Results or Outcomes: The outcomes would vary based on the specific synthesis .

6. Synthesis of Fluorinated Polymers

  • Summary of Application: This compound can be used in the synthesis of fluorinated polymers . Fluorinated polymers have unique properties such as high thermal stability, chemical resistance, and excellent electrical insulation .
  • Methods of Application: The specific methods of application would depend on the particular synthesis being performed .
  • Results or Outcomes: The outcomes would vary based on the specific synthesis .

Safety And Hazards

3-Fluoro-2-(trifluoromethyl)aniline is classified as a combustible liquid. It is harmful if swallowed or inhaled, and it causes skin and eye irritation . It should be stored in a well-ventilated place, kept cool, and stored locked up .

properties

IUPAC Name

3-fluoro-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4N/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMDWKFHBPDEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10575754
Record name 3-Fluoro-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-(trifluoromethyl)aniline

CAS RN

123973-22-8
Record name 3-Fluoro-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.